molecular formula C24H21Cl2N3O4 B2376783 5-(5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid CAS No. 442649-49-2

5-(5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid

Cat. No.: B2376783
CAS No.: 442649-49-2
M. Wt: 486.35
InChI Key: NUARSRIUBWIUCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazole-quinoline hybrid featuring a 2-chloro-7-methoxyquinoline core, a 4-chlorophenyl substituent, and a pentanoic acid chain terminated with a ketone group. Its molecular formula is C₂₅H₂₂Cl₂N₃O₄, with a molecular weight of 511.37 g/mol. The structure combines electron-withdrawing (chloro) and electron-donating (methoxy) groups, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

5-[3-(2-chloro-7-methoxyquinolin-3-yl)-5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21Cl2N3O4/c1-33-17-10-7-15-11-18(24(26)27-19(15)12-17)21-13-20(14-5-8-16(25)9-6-14)28-29(21)22(30)3-2-4-23(31)32/h5-12,21H,2-4,13H2,1H3,(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUARSRIUBWIUCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3C(=O)CCCC(=O)O)C4=CC=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21Cl2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid typically involves multi-step organic reactions:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Methoxy and Chloro Groups: Methoxylation and chlorination can be achieved through electrophilic aromatic substitution reactions using methanol and chlorine gas, respectively.

    Synthesis of the Pyrazole Ring: The pyrazole ring is formed by the condensation of hydrazine with a 1,3-diketone, followed by cyclization.

    Coupling of the Quinoline and Pyrazole Units: The quinoline and pyrazole units are coupled through a nucleophilic substitution reaction.

    Formation of the Pentanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and pyrazole moieties, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the quinoline or pyrazole rings can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and methoxy positions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Chlorine gas, methanol, various nucleophiles.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline or pyrazole derivatives.

    Substitution: Various substituted quinoline and pyrazole derivatives.

Scientific Research Applications

The compound 5-(5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid exhibits significant potential in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, synthesizing insights from diverse sources and case studies.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features to this compound exhibit significant antimicrobial properties. For instance, derivatives containing quinoline and pyrazole rings have been shown to possess antibacterial activity against various strains of bacteria, including Mycobacterium smegmatis and Pseudomonas aeruginosa .

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
6dMycobacterium smegmatis6.25 µg/mL
6ePseudomonas aeruginosa19 mm zone of inhibition

Anticancer Potential

The anticancer properties of compounds similar to this compound have been extensively studied, particularly those containing quinoline derivatives. For example, recent investigations into related compounds revealed IC50 values ranging from 1.9 to 7.52 µg/mL against human cancer cell lines such as HCT-116 and MCF-7 . The structural elements contribute to selective targeting of cancer cells, suggesting potential for development as anticancer agents.

Synthesis and Modification

The synthesis of this compound involves multi-step reactions that include the formation of the pyrazole ring and subsequent modifications to introduce the quinoline moiety. Methods such as microwave-assisted synthesis and solvent-free conditions are being explored to enhance yield and reduce reaction times .

Case Study 1: Antimicrobial Screening

In a study published in RSC Advances, researchers synthesized several derivatives based on the quinoline structure and tested their antimicrobial activity. Compounds were screened against Candida albicans and Penicillium chrysogenum, with some derivatives showing promising results in inhibiting microbial growth .

Case Study 2: Anticancer Activity Assessment

A comprehensive study evaluated the antiproliferative effects of various quinoline-based compounds on cancer cell lines. The results indicated that modifications to the quinoline structure significantly affected cytotoxicity, highlighting the importance of structural optimization in drug design .

Mechanism of Action

The mechanism of action of 5-(5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The quinoline and pyrazole rings can intercalate with DNA or inhibit enzyme activity by binding to active sites, thereby disrupting biological pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP Key Differences
Target: 5-(5-(2-Chloro-7-methoxyquinolin-3-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid C₂₅H₂₂Cl₂N₃O₄ 511.37 7-methoxyquinoline, 4-chlorophenyl, pentanoic acid chain N/A Reference compound for comparison.
5-[5-(2-Chloro-7-methoxyquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid C₂₆H₂₆ClN₃O₆ 511.96 3,4-dimethoxyphenyl (vs. 4-chlorophenyl) N/A Increased polarity due to methoxy groups; potential for altered receptor binding.
4-(5-(2-Chloro-6-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid C₂₄H₂₂ClN₃O₅ 479.91 6-methoxyquinoline (vs. 7-methoxy), 4-methoxyphenyl, butanoic acid chain (vs. pentanoic) N/A Shorter chain length may reduce solubility; methoxy position affects steric bulk.
5-(5-(2-Chloro-7-ethoxyquinolin-3-yl)-3-(4-iodophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid C₂₅H₂₃ClIN₃O₄ 591.83 7-ethoxyquinoline (vs. methoxy), 4-iodophenyl (vs. chloro) N/A Higher molecular weight due to iodine; ethoxy group increases lipophilicity.
5-[5-(2-Methoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid C₂₂H₂₄N₂O₅ 396.44 2-methoxyphenyl, 4-methoxyphenyl (no quinoline core) 3.27 Lower molecular weight; absence of chlorine reduces electron-withdrawing effects.

Analysis of Substituent Effects

Quinoline Core Modifications

  • Methoxy Position : The 7-methoxy group in the target compound (vs. 6-methoxy in ) may enhance π-π stacking interactions in aromatic binding pockets. Ethoxy substitution (as in ) increases lipophilicity (logP) but may reduce metabolic stability due to larger size.
  • Chlorine vs.

Aryl Substituents

  • Chlorophenyl vs. Methoxyphenyl : The 4-chlorophenyl group in the target compound enhances electrophilicity compared to the 4-methoxyphenyl group in , which donates electrons via resonance. This difference could impact interactions with hydrophobic or charged enzyme active sites.

Chain Length and Terminal Groups

  • The pentanoic acid chain in the target compound (vs. butanoic acid in ) provides increased flexibility and solubility. Terminal carboxylic acid groups facilitate hydrogen bonding, critical for target recognition in biological systems.

Physicochemical and Pharmacokinetic Considerations

  • Hydrogen Bonding: The pentanoic acid chain and quinoline nitrogen atoms enhance hydrogen-bond acceptor capacity (polar surface area >70 Ų in analogs ), favoring solubility and target engagement.

Biological Activity

The compound 5-(5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various pharmacological effects based on diverse research findings.

  • Molecular Formula : C27H21Cl2N3O3
  • Molecular Weight : 506.4 g/mol
  • IUPAC Name : [3-(2-chloro-7-methoxyquinolin-3-yl)-5-(4-chlorophenyl)-4,5-dihydropyrazol-2-yl]-(2-chlorophenyl)methanone
  • InChI Key : LFXVCVJRCDFZCC-UHFFFAOYSA-N

Synthesis and Preparation Methods

The synthesis of this compound typically involves multi-step organic reactions, starting from the preparation of intermediates such as quinoline and pyrazole derivatives. Common reagents include chlorinating and methoxylating agents, with purification methods like recrystallization and chromatography employed to isolate the final product.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may exert its effects through the following mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could lead to therapeutic applications in conditions like cancer or infections.
  • Antimicrobial Activity : Initial studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in antibiotic development .
  • Anticancer Properties : The structural features of the compound indicate potential anticancer activity, warranting detailed investigation into its efficacy against various cancer cell lines.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. In vitro assays have demonstrated moderate to strong inhibition rates, suggesting a promising avenue for drug development .

Anticancer Studies

In studies evaluating the anticancer potential of similar quinoline derivatives, it was found that modifications to the pyrazole structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds with similar scaffolds have demonstrated effective inhibition of tumor growth in preclinical models .

Data Table: Biological Activities

Activity TypeTarget Organism/Cell TypeEffectiveness (IC50)Reference
AntibacterialSalmonella typhiModerate
AntibacterialBacillus subtilisStrong
AnticancerVarious cancer cell linesVariable

Case Studies

  • Antimicrobial Screening : A study evaluated a series of compounds related to our target molecule for their antibacterial properties. The results indicated that certain derivatives exhibited significant inhibition against multiple strains, highlighting the potential for developing new antibiotics .
  • Cancer Cell Line Testing : In another study focusing on quinoline derivatives, the compound's structural modifications were linked to enhanced anticancer activity against specific cell lines, demonstrating its therapeutic potential in oncology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.